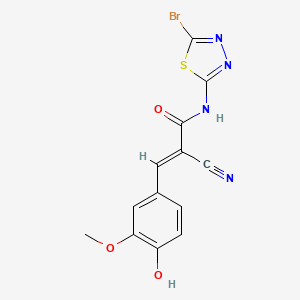
CK2 inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CK2 inhibitor 3 is a compound designed to inhibit the activity of protein kinase CK2, a serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. CK2 is often overexpressed in several types of cancer, making it a significant target for anticancer therapies .
Vorbereitungsmethoden
The synthesis of CK2 inhibitor 3 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:
Formation of Intermediates: This step includes the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Coupling Reactions: The final step involves coupling the intermediates under specific conditions to form this compound.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated processes and stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
CK2 inhibitor 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
CK2 inhibitor 3 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of CK2 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of CK2 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit high levels of CK2 activity.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting CK2.
Wirkmechanismus
CK2 inhibitor 3 exerts its effects by binding to the ATP-binding site of CK2, thereby preventing the phosphorylation of its substrates. This inhibition disrupts various signaling pathways, including the PI3K/Akt and NFκB pathways, which are crucial for cell survival and proliferation. The molecular targets of this compound include the catalytic subunits of CK2, which are responsible for its kinase activity .
Vergleich Mit ähnlichen Verbindungen
CK2 inhibitor 3 is unique compared to other CK2 inhibitors due to its high selectivity and potency. Similar compounds include:
CX-4945: An ATP-competitive inhibitor of CK2 with significant anticancer activity.
CIGB-325: A peptide-based inhibitor that targets CK2 and has shown promise in preclinical studies.
This compound stands out due to its ability to selectively inhibit CK2 without affecting other kinases, reducing the likelihood of off-target effects and improving its therapeutic potential .
Eigenschaften
Molekularformel |
C13H9BrN4O3S |
|---|---|
Molekulargewicht |
381.21 g/mol |
IUPAC-Name |
(E)-N-(5-bromo-1,3,4-thiadiazol-2-yl)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C13H9BrN4O3S/c1-21-10-5-7(2-3-9(10)19)4-8(6-15)11(20)16-13-18-17-12(14)22-13/h2-5,19H,1H3,(H,16,18,20)/b8-4+ |
InChI-Schlüssel |
IOTWDUPCILVATH-XBXARRHUSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)Br)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


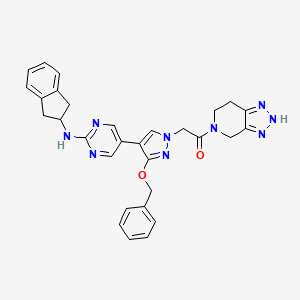
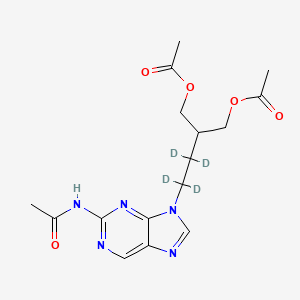
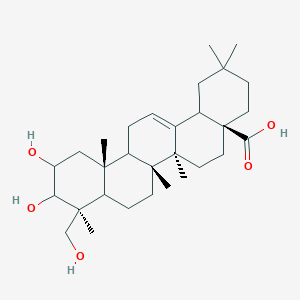
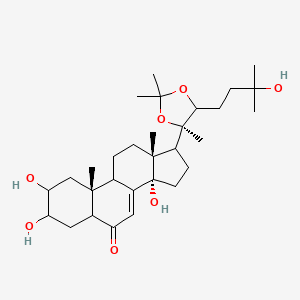
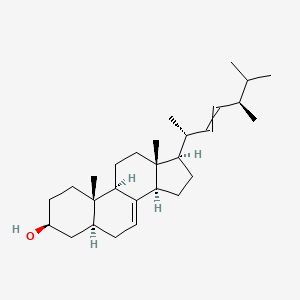
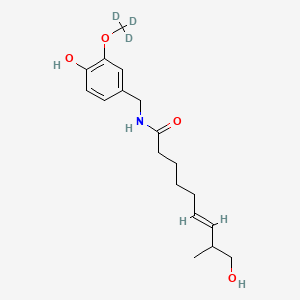
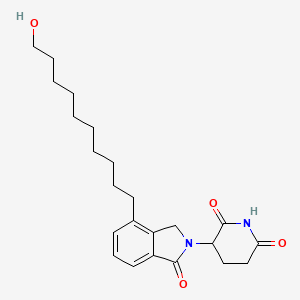
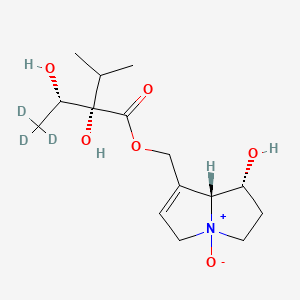
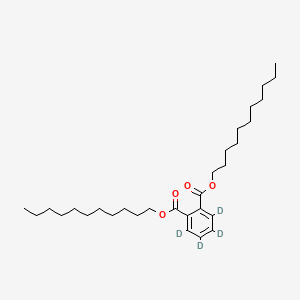

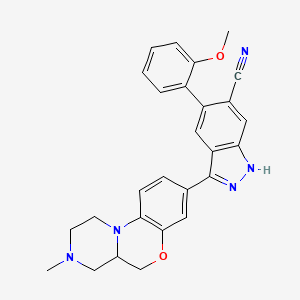
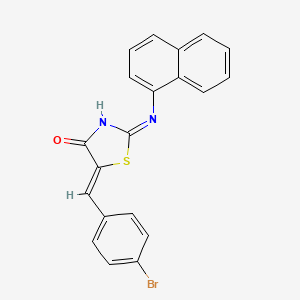
![3-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]propanamide](/img/structure/B12425744.png)
![5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B12425745.png)
